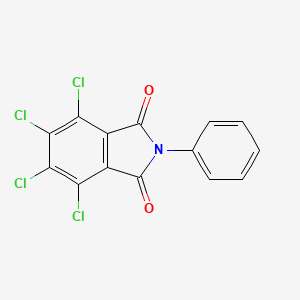

N-Phenyltetrachlorophthalimide

Beschreibung

Contextual Overview of Phthalimide (B116566) Derivatives in Chemical Research

Phthalimides, characterized by a core isoindole-1,3-dione structure, represent a significant class of N-heterocyclic compounds in the field of chemical research. rsc.org These derivatives have garnered considerable attention due to their versatile biological activities, which include anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties. nih.govbiomedgrid.com The well-known, albeit controversial, history of thalidomide (B1683933) underscored the potent biological effects of the phthalimide scaffold and spurred extensive research into synthesizing and evaluating new analogues with improved therapeutic profiles. nih.gov

In recent decades, the focus of phthalimide research has expanded beyond medicinal chemistry. These compounds are now recognized as valuable building blocks in organic synthesis and have found applications in the development of agrochemicals, polymers, and dyes. rsc.org The reactivity of the phthalimide structure allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for various applications. rsc.org Researchers continue to explore novel synthetic routes and functionalization strategies to access a diverse array of phthalimide derivatives. rsc.org

Significance of N-Phenyltetrachlorophthalimide in Advanced Chemical Synthesis and Materials Science

This compound, with the chemical formula C14H5Cl4NO2, is a specific derivative of phthalimide that has attracted interest in advanced chemical synthesis and materials science. nih.govchemsrc.com Its structure, featuring a tetrachlorinated phthalimide core attached to a phenyl group at the nitrogen atom, imparts unique chemical and physical properties. ontosight.ai The presence of four chlorine atoms significantly influences its reactivity and thermal stability.

In advanced chemical synthesis, this compound serves as a key intermediate. For instance, it is a precursor in the synthesis of 2,3,4,5-tetrafluorobenzoic acid, a process that involves imidization, fluorination, hydrolysis, and decarboxylation steps. scispace.comkoreascience.kr The compound's structure also makes it a subject of study in electrochemistry, particularly in understanding the behavior of organic radicals in solution. tugraz.at

In the realm of materials science, the properties of this compound make it a candidate for various applications. The high chlorine content suggests its potential use as a flame retardant, a critical component in improving the fire safety of polymers and other materials. vulcanchem.comafirm-group.com Flame retardants function by interfering with the combustion process, either through physical or chemical means, to slow or suppress the spread of fire. isola-group.com The study of such halogenated compounds is an active area of research in developing safer and more effective fire-retardant materials. isola-group.com

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound, focusing exclusively on its chemical and physical properties, synthesis, and applications in materials science. This research outline aims to:

Detail the chemical and physical properties of this compound, presenting key data in a clear and accessible format.

Elucidate the synthetic pathways for preparing this compound, highlighting the key reagents and reaction conditions.

Explore the applications of this compound in the field of materials science, with a particular focus on its role in polymer chemistry and as a flame retardant.

This article will strictly adhere to the outlined sections and subsections, ensuring a focused and in-depth analysis of the specified topics. Information regarding dosage, administration, and safety or adverse effect profiles is explicitly excluded from the scope of this research. The content will be based on credible scientific sources, presented in a professional and authoritative tone.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOKNBNQSVVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312821 | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31039-74-4 | |

| Record name | NSC263512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyltetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyltetrachlorophthalimide

Established Reaction Pathways for N-Phenyltetrachlorophthalimide Synthesis

The foundational method for synthesizing this compound involves the direct reaction between tetrachlorophthalic anhydride (B1165640) and aniline (B41778). This process, known as imidation, forms the core of its production.

Imidation Reactions from Tetrachlorophthalic Anhydride and Aniline

The primary route to this compound is the condensation reaction of tetrachlorophthalic anhydride with aniline. google.comniscpr.res.in In a typical procedure, tetrachlorophthalic anhydride is combined with aniline in a suitable solvent and heated. google.com The reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid, which then cyclizes upon heating to form the imide ring and release a molecule of water. google.com One specific example involves refluxing tetrachlorophthalic anhydride (1.05 moles) and aniline (1.08 moles) in glacial acetic acid, resulting in a 96% yield of this compound. google.com Another preparation method describes adding freshly distilled aniline to a boiling solution of tetrachlorophthalic anhydride in acetic acid, followed by recrystallization from xylene. niscpr.res.in

Role of Solvents in Reaction Efficiency (e.g., Acetic Acid, Aprotic Polar Solvents)

The choice of solvent plays a critical role in the efficiency of this compound synthesis. Solvents are essential for dissolving reactants, controlling reaction temperature, and can influence reaction rates and product purity. cefic.orgajms.iq

Acetic Acid: Glacial acetic acid is a commonly used solvent for this reaction. google.comkoreascience.krscispace.com It serves as a medium for the reactants and facilitates the reaction when heated to reflux, typically around 114°C. google.com The use of acetic acid has been shown to produce high yields, with one study reporting a 96% yield after refluxing for 6.5 hours. google.com Another study achieved a 98.2% yield with a shorter reflux time of 0.5 hours when using acetic acid in the presence of a catalyst. koreascience.krscispace.com

Aprotic Polar Solvents: Aprotic polar solvents are also utilized in the synthesis and subsequent reactions of this compound. For instance, in the fluorination of this compound, dimethylformamide (DMF) is used as the solvent. koreascience.krscispace.com Solvents like N-methylpyrrolidone (NMP) and DMF are known for their ability to solvate reactants effectively. peptide.com While toluene (B28343) or benzene (B151609) can be used to azeotropically remove the water generated during the imidation reaction, this can also be carried out without a solvent. google.com

Catalytic Approaches in Imide Formation (e.g., Hexadecyltrimethylammonium Bromide, Quaternary Ammonium (B1175870) Salts, Quaternary Phosphonium (B103445) Salts)

The use of catalysts can significantly accelerate the imidation reaction and improve yields. Phase transfer catalysts, such as quaternary ammonium and phosphonium salts, are particularly effective.

Quaternary Ammonium Salts: Hexadecyltrimethylammonium bromide (also known as cetyltrimethylammonium bromide) has been successfully employed as a catalyst in the synthesis of this compound. koreascience.krscispace.com Its addition to the reaction mixture of tetrachlorophthalic anhydride and aniline in acetic acid, heated to 120°C, allowed for a reaction time of just 0.5 hours. koreascience.krscispace.com The use of this catalyst resulted in a high yield of 98.2%. koreascience.krscispace.com

Quaternary Phosphonium Salts: While more commonly cited in subsequent fluorination reactions of the synthesized this compound, quaternary phosphonium salts like tributylhexadecylphosphonium bromide are also relevant catalytic systems in related processes. google.comkoreascience.kr These catalysts demonstrate the utility of phase transfer catalysis in facilitating reactions involving phthalimide (B116566) derivatives. google.com

Advanced Synthetic Strategies and Optimization

Ongoing research focuses on refining the synthesis of this compound by investigating reaction parameters to enhance yields and exploring novel catalytic systems for more efficient and sustainable production.

Investigation of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of chemical syntheses. nih.gov For the synthesis of this compound, key parameters include the molar ratio of reactants, reaction temperature, and reaction time.

One study found that a molar ratio of tetrachlorophthalic anhydride to aniline of 1.1:1, when refluxed in acetic acid with hexadecyltrimethylammonium bromide as a catalyst for 0.5 hours, resulted in a high yield of 98.2%. koreascience.krscispace.com In another instance, without a specific catalyst but using glacial acetic acid, a slightly different molar ratio of tetrachlorophthalic anhydride (1.05 moles) to aniline (1.08 moles) refluxed for 6.5 hours yielded 96% of the product. google.com The optimization process often involves systematically varying these parameters to find the conditions that provide the best outcome. rsc.orgmdpi.com

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield | Reference |

| Tetrachlorophthalic Anhydride (1.05 mol) | Aniline (1.08 mol) | Glacial Acetic Acid | None | 6.5 hours | 96% | google.com |

| Tetrachlorophthalic Anhydride (1.1 mol) | Aniline (1 mol) | Acetic Acid | Hexadecyltrimethylammonium Bromide | 0.5 hours | 98.2% | koreascience.krscispace.com |

This table is interactive. Click on the headers to sort the data.

Novel Catalyst Systems in this compound Production

The development of novel catalysts is a key area of research for improving chemical manufacturing processes, aiming for greener and more sustainable methods. sciencedaily.com While specific novel catalysts for the direct synthesis of this compound are not extensively detailed in the provided context, the broader field of catalysis offers insights into potential future directions. frontiersin.orgrsc.org

Research into new catalytic materials, such as metal-organic frameworks (MOFs), polyoxometalates, and nanocatalysts, is ongoing for a variety of organic transformations. mdpi.comsciopen.com These advanced catalysts often provide benefits like higher activity, selectivity, and easier recovery and reuse, which are desirable for industrial applications. mdpi.comrsc.org For N-heterocycle synthesis, which is a related field, various transition-metal catalysts and organocatalysts have been developed to facilitate efficient and selective reactions under mild conditions. frontiersin.org The principles from these areas could be applied to develop new, more efficient catalysts for this compound production in the future.

Spectroscopic Characterization and Electronic Structure Elucidation

Electron Donor-Acceptor (EDA) Complex Formation and Charge Transfer (CT) Phenomena

N-Phenyltetrachlorophthalimide acts as an electron acceptor and forms electron donor-acceptor (EDA) complexes with various electron donors, such as methyl-substituted benzenes. niscpr.res.in This interaction leads to the appearance of new absorption bands in the visible spectrum, which are not present in the spectra of the individual components. These new bands are known as charge-transfer (CT) bands and arise from the transition of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation. niscpr.res.inrsc.org

The formation of these EDA complexes is a key aspect of the chemistry of this compound, enabling photoinduced chemical reactions. rsc.org The energy of the charge-transfer transition is directly related to the ionization potential of the donor and the electron affinity of the acceptor. niscpr.res.in

Analysis of Absorption Bands and Transition Energies in EDA Complexes

The absorption maxima (νCT) of the charge-transfer complexes involving this compound are sensitive to the nature of the electron donor and the solvent environment. niscpr.res.in When complexed with a series of methyl-substituted benzenes (donors), the CT absorption bands have been studied in various solvents, including dioxane, chloroform, dichloromethane, and dimethylformamide. niscpr.res.in

A key observation is that the position of the CT absorption maxima varies systematically with the dielectric constant of the solvent. niscpr.res.in This deviation from the expected linear relationship described by Mulliken's equation in solution is attributed to solvent dielectric effects. niscpr.res.in To obtain a more accurate understanding of the intrinsic electronic properties of the EDA complexes, gas-phase transition energies are determined. These gas-phase values, calculated from measurements in weakly polar solvents, show a much better correlation with the ionization potentials of the donors. niscpr.res.in

Below is a table summarizing the charge-transfer absorption maxima for this compound complexes with different methylbenzenes in various solvents, along with the calculated gas-phase transition energies.

Influence of Solvent Dielectric Constant on Spectroscopic Properties

The dielectric constant of the solvent plays a significant role in the spectroscopic properties of the EDA complexes of this compound. niscpr.res.in In the phenomenon of charge transfer, a substantial change in dipole moment occurs upon electronic excitation. niscpr.res.in This leads to pronounced solute-solvent interactions, particularly dipolar contributions. niscpr.res.in

The shift in the spectra of a charge-transfer complex when moving from the solution phase to the gas phase can be described by an equation that takes into account the solvent's dielectric constant and refractive index. niscpr.res.in By conducting measurements in three different weakly polar solvents, it is possible to extrapolate and determine the gas-phase transition energy. niscpr.res.in This approach mitigates the influence of the solvent and provides a clearer picture of the intrinsic electronic transition. niscpr.res.in

Derivation of Inductive Effect Parameters from CT Data

The charge-transfer transition energies obtained from the EDA complexes of this compound can be utilized to derive important structural and electronic parameters. niscpr.res.in Specifically, the gas-phase CT transition energies of complexes with a series of methyl-substituted benzenes have been used to determine the inductive effect Hückel parameter for the methyl group. niscpr.res.in

This is achieved by plotting the gas-phase transition energies against the calculated highest occupied molecular orbital (HOMO) energies of the donor molecules. The slope of this plot is then used in conjunction with established theoretical frameworks to calculate the inductive parameter. niscpr.res.in The value obtained for the methyl group from these studies is in close agreement with previously reported values, demonstrating the utility of CT data in quantifying substituent effects. niscpr.res.in

Nuclear Quadrupole Resonance (NQR) Spectroscopy Studies

Temperature Dependence of Chlorine NQR Frequencies

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local electronic environment of quadrupolar nuclei, such as chlorine-35. wikipedia.org Studies on this compound have examined the temperature dependence of the ³⁵Cl NQR frequencies. ifj.edu.pl

The experimental data on the temperature dependence of the NQR frequencies are best described by the Brown theory, which considers the influence of thermal expansion of the crystal and the anharmonicity of crystal lattice vibrations on the resonance frequency. ifj.edu.pl The analysis of these temperature dependencies provides insights into the molecular dynamics and the nature of the chemical bonding within the crystal lattice. ifj.edu.plcapes.gov.br

Correlation of NQR Data with Electronic Structure and Crystal Lattice Dynamics

The NQR frequencies are sensitive to the electric field gradient at the nucleus, which is primarily determined by the valence electron distribution in the chemical bonds. wikipedia.org Therefore, NQR data for this compound can be correlated with its electronic structure. ifj.edu.pl The temperature dependence of the NQR frequencies is also intricately linked to the dynamics of the crystal lattice. ifj.edu.plcapes.gov.br

Analysis of the slopes of the temperature dependence curves of the ³⁵Cl NQR frequencies allows for the study of the influence of molecular vibrations on the electronic environment of the chlorine atoms. ifj.edu.pl This information is valuable for understanding the interplay between intramolecular electronic effects and intermolecular crystal lattice forces. ifj.edu.plcapes.gov.br

Complementary Spectroscopic Techniques in Material Characterization

The comprehensive characterization of this compound relies on a suite of complementary spectroscopic techniques. Each method provides unique insights into the molecule's electronic structure, functional group composition, and atomic arrangement, collectively confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance, providing information about its electronic transitions. ethz.ch For this compound, analysis in the solution phase reveals electronic transitions between different energy levels. The molecule contains several chromophores—the phenyl group, the tetrachlorinated benzene (B151609) ring, and the imide carbonyl groups—which are responsible for its UV absorption profile.

The electronic spectrum is characterized by absorptions arising from π→π* and n→π* transitions. The conjugated system, which includes the aromatic rings and the carbonyl groups, influences the position and intensity of these absorption bands. researchgate.net The π→π* transitions, typically of high intensity, are associated with the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals within the aromatic systems. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding pi orbitals. researchgate.net The extensive conjugation in this compound is expected to shift these absorptions to longer wavelengths (a bathochromic shift). While specific experimental values for this compound's absorption maxima (λmax) are not widely published, the characteristic absorptions can be predicted based on its structure.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Chromophore/System | Electronic Transition | Expected Wavelength Region (nm) |

| Phenyl and Benzene Rings | π→π | ~200-280 |

| Carbonyl (C=O) Groups | n→π | >280 |

| Conjugated Imide System | π→π* | Shifted to longer wavelengths (>250) |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. azooptics.com The FTIR spectrum of this compound provides a unique vibrational fingerprint corresponding to the stretching and bending of its covalent bonds. specac.com

Analysis of the spectrum allows for the definitive identification of its key structural components. The presence of the N-phenyl group is confirmed by aromatic C-H stretching vibrations typically found above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. vscht.cz The most prominent features are expected to be the strong absorption bands corresponding to the imide functional group. The symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups within the five-membered imide ring typically appear as two distinct, strong peaks in the 1700-1800 cm⁻¹ range. Other significant peaks include the C-N stretching vibration and the C-Cl stretching vibrations associated with the tetrachlorinated ring, which are expected in the fingerprint region (below 1500 cm⁻¹). azooptics.cominstanano.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Aromatic Ring | 3050-3100 | Medium to Weak |

| C=O Asymmetric Stretch | Imide | ~1775 | Strong |

| C=O Symmetric Stretch | Imide | ~1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium, Sharp |

| C-N Stretch | Imide-Phenyl | 1300-1390 | Medium |

| C-Cl Stretch | Aryl Halide | 800-1100 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to be relatively simple in terms of the number of signals, as the only protons are those on the N-phenyl group. These five protons would appear in the aromatic region, typically between 7.0 and 8.0 ppm. pitt.educarlroth.com Due to the electronic effects of the imide group and the free rotation of the phenyl ring, the spectrum would likely show a complex multiplet pattern resulting from the coupling between ortho, meta, and para protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides more detailed structural information by detecting all unique carbon atoms in the molecule. oregonstate.edu The spectrum would show distinct signals for the carbonyl carbons of the imide group, which are expected at the most downfield positions (typically 160-180 ppm). oregonstate.edu The carbons of the phenyl ring would resonate in the aromatic region (120-140 ppm), with their exact shifts influenced by the nitrogen substituent. The carbons of the tetrachlorinated phthalimide (B116566) ring would also appear in the aromatic region, with the chlorine substituents significantly affecting their chemical shifts. Due to the absence of attached protons, the signals for the quaternary carbons (the carbonyl carbons and the chlorinated carbons) are expected to be less intense. oregonstate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) | Notes |

| ¹H | Phenyl Protons (C₆H₅) | 7.0 - 8.0 | Complex multiplet |

| ¹³C | Carbonyl (C=O) | 160 - 180 | Quaternary, weak intensity |

| ¹³C | Phenyl Ring (C₆H₅) | 120 - 140 | Multiple distinct signals |

| ¹³C | Tetrachlorinated Ring | 125 - 150 | Shifts influenced by C-Cl and C-N bonds |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, serving as a valuable complement to FTIR spectroscopy. horiba.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, often from a laser source. spectroscopyonline.com For this compound, Raman analysis helps to confirm structural features, particularly those involving symmetric vibrations and non-polar bonds, which often yield strong Raman signals.

The symmetric vibrations of the aromatic rings are typically strong and sharp in Raman spectra, providing a clear fingerprint in the 1000-1600 cm⁻¹ region. horiba.com The C=O stretching vibrations of the imide group are also expected to be Raman active. A key advantage of Raman spectroscopy in this context is the typically weak signal from C-Cl bonds, which can simplify the spectrum compared to FTIR. Furthermore, the O-H vibrational band, which can be broad and overpowering in FTIR due to water impurities, is very weak in Raman, leading to a cleaner spectrum. mdpi.com

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| Ring Breathing Mode | Aromatic Rings | ~1000 | Strong |

| C=C Stretch | Aromatic Rings | 1580-1610 | Strong |

| C=O Stretch | Imide | 1700-1780 | Medium |

| C-Cl Stretch | Aryl Halide | 200-400 | Medium to Strong |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. ipfdd.de For a purified sample of this compound, XPS analysis would confirm the presence of carbon, nitrogen, oxygen, and chlorine and provide insight into their bonding environments.

The XPS spectrum is a plot of the number of ejected electrons versus their binding energy. eag.com Each element produces characteristic peaks, and shifts in these binding energies (chemical shifts) reveal the oxidation state and local chemical environment of the atoms. For this compound, the C 1s signal would be deconvoluted into multiple peaks corresponding to C-C bonds in the phenyl ring, C-N bonds, C-Cl bonds, and the O=C-N bonds of the imide group. eag.com The N 1s spectrum would show a characteristic peak for the imide nitrogen (~400-401 eV). aps.org Similarly, the O 1s spectrum would correspond to the carbonyl oxygen atoms, and the Cl 2p spectrum would confirm the presence of chlorine bonded to the aromatic ring.

Table 5: Predicted XPS Binding Energies for this compound

| Element (Core Level) | Chemical State | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C 1s | C-N, C-Cl | ~286-287 |

| C 1s | C=O (Imide) | ~288-289 |

| N 1s | Imide (C-N-C) | ~400-401 |

| O 1s | C=O (Imide) | ~531-532 |

| Cl 2p₃/₂ | C-Cl | ~200-201 |

Chemical Transformations and Mechanistic Investigations

Nucleophilic Halogen Exchange Reactions

The conversion of N-Phenyltetrachlorophthalimide to its fluorinated analog, N-Phenyltetrafluorophthalimide, is a key transformation achieved through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of chlorine atoms by fluoride (B91410) ions.

Conversion to N-Phenyltetrafluorophthalimide via Fluorination

The fluorination of this compound is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent. Current time information in Bangalore, IN.google.comgoogle.com The selection of the solvent is critical, with dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) being commonly employed. Current time information in Bangalore, IN.google.comgoogle.com The reaction generally requires elevated temperatures, often in the range of 150 °C to 230 °C, and reaction times can vary from a few hours to over ten hours to achieve high yields. google.comgoogle.com For instance, heating this compound with potassium fluoride in sulfolane in the presence of a phase transfer catalyst can yield N-Phenyltetrafluorophthalimide in yields exceeding 90%. google.com

Table 1: Reaction Conditions for the Fluorination of this compound

| Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium Fluoride | Sulfolane | Tetraphenylphosphonium (B101447) Bromide | 220-230 | 4 | 92 | google.com |

| Potassium Fluoride | DMF | PEG-6000 | ~150 | 8 | 86 | google.com |

| Potassium Fluoride | Sulfolane | Tetraphenylphosphonium Bromide | 180 | 3 | - | google.com |

Mechanistic Pathways of Fluorination (e.g., Role of Fluoride Sources and Catalysts)

The fluorination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is facilitated by the electron-withdrawing nature of the phthalimide (B116566) ring, which activates the aromatic ring towards nucleophilic attack.

The role of the fluoride source, typically potassium fluoride, is to provide the nucleophilic fluoride ions. However, the low solubility of KF in organic solvents necessitates the use of a phase transfer catalyst (PTC). google.commdpi.com Catalysts such as tetraphenylphosphonium bromide or polyethylene (B3416737) glycols (e.g., PEG-6000) are employed to transport the fluoride anions from the solid phase (or aqueous phase, if present) to the organic phase where the reaction occurs. google.commdpi.com The PTC cation forms an ion pair with the fluoride anion, enhancing its nucleophilicity and solubility in the aprotic solvent. mdpi.com This facilitates a more efficient substitution of the chlorine atoms on the aromatic ring. The reaction is believed to proceed stepwise, with the sequential replacement of the four chlorine atoms by fluorine. Incomplete reactions can lead to the formation of partially fluorinated intermediates. google.com

Hydrolytic Transformations

Following the successful fluorination, the resulting N-Phenyltetrafluorophthalimide can undergo hydrolysis to yield valuable fluorinated dicarboxylic acids.

Hydrolysis of N-Phenyltetrafluorophthalimide to Tetrafluorophthalic Acid

The hydrolysis of N-Phenyltetrafluorophthalimide to Tetrafluorophthalic Acid is typically achieved under strong acidic conditions. Current time information in Bangalore, IN.google.comallhdi.com The reaction involves heating the N-phenyltetrafluorophthalimide in a concentrated aqueous solution of a strong acid, such as sulfuric acid. Current time information in Bangalore, IN.google.com This process cleaves the imide bond, releasing the phenylamino (B1219803) group and forming the dicarboxylic acid. The reaction can also proceed via an intermediate, Tetrafluorophthalic Anhydride (B1165640), which is then subsequently hydrolyzed to the diacid. google.comgoogle.com

Reaction Conditions and Catalysis in Hydrolysis

The hydrolysis of N-Phenyltetrafluorophthalimide is a demanding reaction requiring harsh conditions. Typically, the compound is heated in concentrated sulfuric acid (e.g., 80-90%) at temperatures around 100-150 °C for several hours. google.comgoogle.com For example, stirring N-Phenyltetrafluorophthalimide in 90% sulfuric acid at 110 °C for 3 hours can produce Tetrafluorophthalic Acid. google.com In some procedures, acetic acid is added to the reaction mixture. google.com The strong acid acts as both a reagent and a catalyst, protonating the carbonyl oxygen of the imide, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.comlibretexts.orgdalalinstitute.com The mechanism is analogous to the acid-catalyzed hydrolysis of amides. youtube.comlibretexts.orgdalalinstitute.com

Table 2: Conditions for the Hydrolysis of N-Phenyltetrafluorophthalimide

| Acid | Co-solvent/Additive | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 90% Sulfuric Acid | None | 110 | 3 | Tetrafluorophthalic Acid | 71 | google.com |

| 80% Sulfuric Acid | None | 100 | 10 | Tetrafluorophthalic Acid | 65 | google.com |

| Conc. Sulfuric Acid | Acetic Acid, Water | 140-150 | 5 | Tetrafluorophthalic Anhydride | 66.4 | google.com |

Derivatization and Subsequent Reactions

Tetrafluorophthalic Acid, the product of the hydrolysis of N-Phenyltetrafluorophthalimide, is a versatile intermediate for the synthesis of other fluorinated compounds. One notable derivatization is the decarboxylation to produce 2,3,4,5-tetrafluorobenzoic acid. googleapis.com This reaction is a key step in the synthesis of certain fluoroquinolone antibiotics. googleapis.combiosynth.com Furthermore, the anhydride of tetrafluorophthalic acid can be reacted with various amines to create new tetrafluorophthalimide (B2386555) derivatives. For instance, it can be condensed with aminobarbituric acids to synthesize tetrafluorophthalimido barbituric acids, which have been investigated for their biological properties. nih.gov

Role as an Intermediate in Multi-Step Synthetic Sequences

This compound serves as a valuable intermediate in multi-step syntheses, enabling the construction of more complex molecular architectures. Its utility is often demonstrated in sequences where the phthalimide group acts as a precursor to other functionalities or as a directing group.

One of the key applications of N-substituted phthalimides, such as this compound, is in the generation of radical species. For instance, N-acyloxyphthalimides are well-established precursors for alkyl radicals through the cleavage of the N-O bond and subsequent decarboxylation. researchgate.net This strategy is a cornerstone of various bond-forming reactions. While much of the research has centered on N-acyloxyphthalimides, the related N-alkoxyphthalimides are also emerging as effective precursors for free-radical transformations, initiated by the generation of alkoxy radicals. researchgate.net

The strategic placement of the tetrachlorophthalimide moiety allows for its transformation into various derivatives. For example, in analogous multi-step syntheses, related N-substituted maleimides are synthesized from maleic anhydride and an appropriate aniline (B41778) derivative. researchgate.net These intermediates can then participate in further reactions, such as Diels-Alder cycloadditions, to build complex polycyclic systems. researchgate.net The ability to sequentially modify the molecule, starting from a stable intermediate like this compound, is a fundamental concept in organic synthesis. youtube.comyoutube.comyoutube.com

Mechanistic Aspects of Downstream Reactions (e.g., Decarboxylation)

A significant downstream reaction involving derivatives of this compound is decarboxylation. This reaction, which involves the removal of a carboxyl group with the release of carbon dioxide (CO2), is a fundamental process in organic chemistry. wikipedia.org The mechanism of decarboxylation is highly dependent on the structure of the starting material.

For derivatives where a carboxylic acid group is present, particularly in a β-position to another carbonyl group (a β-keto acid structure), decarboxylation often proceeds readily upon heating. masterorganicchemistry.com The reaction typically occurs through a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com The formation of a new C-C π-bond provides the driving force to break the C-C single bond of the carboxylic acid. masterorganicchemistry.com

In the context of radical reactions initiated from N-acyloxyphthalimide derivatives, decarboxylation is a key step following the initial single-electron reduction. This reduction leads to the cleavage of the N-O bond, generating a carboxyl radical which then rapidly loses CO2 to form a carbon-centered radical. researchgate.net This radical can then be trapped by a suitable reagent to form a new bond.

The efficiency of decarboxylation can be influenced by various factors. For instance, malonic acid derivatives can undergo mild decarboxylation at room temperature in the presence of N,N'-carbonyldiimidazole (CDI), which generates a carbonyl imidazole (B134444) intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack, leading to amides, esters, or carboxylic acids in a one-pot process. organic-chemistry.org

Table 1: Key Mechanistic Steps in the Decarboxylation of N-Acyloxyphthalimide Derivatives

| Step | Description | Key Intermediates |

| 1. Single-Electron Reduction | The N-acyloxyphthalimide accepts an electron from a photoredox catalyst or other reducing agent. | Radical anion of the N-acyloxyphthalimide |

| 2. N-O Bond Cleavage | The radical anion undergoes fragmentation, breaking the weak N-O bond. | Phthalimide anion and a carboxyl radical |

| 3. Decarboxylation | The carboxyl radical rapidly loses a molecule of carbon dioxide. | Carbon-centered radical and CO2 |

| 4. Radical Trapping | The resulting carbon-centered radical reacts with a suitable trapping agent to form the final product. | Final product |

Theoretical Approaches to Reaction Mechanisms

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including those involving this compound and its derivatives. frontiersin.org By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the structures of high-energy transition states. beilstein-journals.org

Techniques such as quantum mechanics/molecular mechanics (QM/MM) analysis are employed to study enzymatic reactions, which can provide insights into analogous non-enzymatic processes. nih.gov These methods allow for the detailed examination of transition state stabilization through non-covalent interactions. rsc.org For example, computational studies on N-ribosyltransferase enzymes have been used to distinguish between different mechanistic possibilities, such as SN1 and SN2 pathways, by calculating kinetic isotope effects (KIEs) and comparing them to experimental values. nih.gov

The analysis of transition state structures can reveal crucial information about bond breaking and bond formation during a reaction. ufl.edu For instance, in a study of orotate (B1227488) phosphoribosyltransferases, computational modeling helped to determine that the reaction proceeds through a late associative transition state, where the leaving group has almost completely dissociated while the nucleophile is partially bonded. nih.gov This level of detail is often inaccessible through experimental methods alone.

Application of Density Functional Theory (DFT) in Elucidating Reaction Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules. mdpi.com DFT methods are used to calculate the electronic structure of molecules and, from this, derive a wide range of properties, including the energies of reactants, products, and transition states. This allows for the calculation of reaction barriers and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics.

Conceptual DFT introduces a set of reactivity indices that help to predict and rationalize chemical behavior. mdpi.com These indices, such as electronic chemical potential, chemical hardness, and electrophilicity, are derived from the way the energy of a system changes with respect to a change in the number of electrons or the external potential. mdpi.com These tools are particularly useful for understanding polar reactions that involve the flow of electron density from a nucleophile to an electrophile. mdpi.com

In the context of radical reactions, which are relevant to the downstream chemistry of this compound derivatives, specific DFT reactivity indices have been developed to study the reactivity of free radicals. mdpi.com By calculating the energetics of different possible reaction pathways, DFT can help to explain the observed regioselectivity and stereoselectivity of a reaction. For example, DFT calculations can rationalize why a particular atom in a molecule is the most susceptible to radical attack.

Table 2: Common DFT Functionals and Their Applications in Reaction Mechanism Studies

| DFT Functional | Description | Typical Application |

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation. It is widely used for a broad range of applications. | Geometry optimizations and frequency calculations of ground and transition states. |

| M06 | A meta-hybrid GGA functional that often provides good accuracy for thermochemistry, kinetics, and noncovalent interactions. | Calculating accurate reaction barriers and studying systems with significant dispersion interactions. nih.gov |

| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction. It is well-suited for studying non-covalent interactions. | Investigating reaction mechanisms where weak interactions play a crucial role in transition state stabilization. |

Computational and Theoretical Investigations of N Phenyltetrachlorophthalimide

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a foundational method for describing the electronic structure of molecules. researchgate.net In this framework, electrons are not assigned to individual bonds but are considered to be influenced by all the nuclei in the molecule, occupying molecular orbitals that can extend over the entire structure. This approach is particularly useful for understanding the properties of conjugated systems like N-Phenyltetrachlorophthalimide.

Extended Hückel Theory for Electronic Structure Analysis

While specific Extended Hückel Theory (EHT) calculations for this compound are not prevalent in recent literature, the method offers a valuable qualitative tool for analyzing its electronic structure. EHT is a semi-empirical quantum chemistry method that includes all valence electrons, both sigma (σ) and pi (π), in its calculations. This makes it more comprehensive than the simple Hückel method, which only considers π electrons, and allows for the analysis of non-planar molecules.

For a molecule like this compound, an EHT calculation would involve constructing a basis set from the valence atomic orbitals (e.g., 2s and 2p for carbon, nitrogen, and oxygen; 3s and 3p for chlorine; 1s for hydrogen). The theory calculates the molecular orbitals as linear combinations of these atomic orbitals. The resulting eigenvalues (orbital energies) and eigenvectors (atomic orbital coefficients) provide a picture of the molecule's electronic landscape. Key insights from an EHT analysis would include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. The large HOMO-LUMO gap would indicate the molecule's kinetic stability.

Charge Distribution: The theory can predict the partial charges on each atom, highlighting the electron-withdrawing effects of the tetrachlorinated ring and the carbonyl groups.

Orbital Composition: It would show how atomic orbitals from the phenyl group, the phthalimide (B116566) core, and the chlorine atoms contribute to the formation of the molecular orbitals. This is crucial for understanding the regions of the molecule involved in electronic transitions and reactivity.

Though not quantitatively precise for determining molecular geometry, EHT provides a foundational, qualitative understanding of orbital interactions and energies, often serving as a starting point for more advanced computational studies.

Modeling of Electron Donor-Acceptor Interactions

This compound is recognized as a strong electron acceptor, a property attributable to its electron-deficient π-system. The phthalimide core, further destabilized by four electron-withdrawing chlorine atoms, creates a low-lying LUMO. This makes it an ideal candidate for forming electron donor-acceptor (EDA) or charge-transfer (CT) complexes. nih.govrsc.org

Molecular orbital theory provides a clear model for these interactions. When this compound (the acceptor, A) approaches an electron-rich donor molecule (D), an interaction occurs between the HOMO of the donor and the LUMO of the acceptor. This interaction leads to the formation of new molecular orbitals for the complex and often results in a low-energy electronic transition, giving rise to a characteristic charge-transfer absorption band in the UV-Vis spectrum. arxiv.org

The key electronic features of this compound as an acceptor are:

Low-Lying LUMO: The energy of the LUMO is significantly lowered by the inductive and resonance effects of the carbonyl groups and chlorine atoms. This low energy level makes it energetically favorable to accept an electron.

π-System Delocalization: The LUMO is typically a π* orbital delocalized over the entire tetrachlorophthalimide ring system. This delocalization helps to stabilize the negative charge upon electron acceptance.

Computational models can quantify the strength of these EDA interactions by calculating properties such as the charge-transfer integral and the degree of charge transfer in the ground and excited states.

| Component | Relevant Orbital | Role in Interaction | Key Features for this compound (Acceptor) |

|---|---|---|---|

| Electron Donor (D) | HOMO | Electron Source | N/A |

| Electron Acceptor (A) | LUMO | Electron Sink | Low energy π* orbital, delocalized over the tetrachlorinated phthalimide core |

| EDA Complex (D-A) | New MOs | Charge Transfer | Enables a low-energy electronic transition (HOMOD → LUMOA) |

Advanced Quantum Chemical Calculations

To achieve a more quantitative and detailed understanding of this compound, advanced quantum chemical methods are employed. These calculations provide accurate descriptions of the molecule's geometry, electronic properties, and spectroscopic behavior.

First-Principles Studies of Molecular and Electronic Properties

First-principles calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), offer high accuracy by solving the electronic structure of a molecule from fundamental quantum mechanical principles with minimal empirical parameters. rsc.org Computational studies on the related N-phenylphthalimide have utilized these methods to investigate reaction mechanisms and energetics. mdpi.comnih.gov

Applying these methods to this compound would yield precise data on:

Optimized Molecular Geometry: Accurate predictions of bond lengths, bond angles, and dihedral angles. For instance, calculations would likely show that the phenyl group is not coplanar with the phthalimide ring. mdpi.com

Electronic Structure: Detailed information on the energies and shapes of molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) map identifying electron-rich and electron-poor regions, and the distribution of atomic charges. nih.gov

Thermodynamic Properties: Calculation of energies, enthalpies, and Gibbs free energies, which are essential for determining the stability of the molecule and the feasibility of its reactions. uomustansiriyah.edu.iq

For example, a DFT study using a functional like B3LYP with a basis set such as 6-311G(d,p) would provide a robust description of these properties, confirming the strong electron-accepting nature suggested by simpler models. rsc.orgmdpi.com

Predictive Modeling of Spectroscopic Signatures

One of the significant strengths of modern quantum chemistry is its ability to predict spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for modeling the electronic absorption spectra (UV-Vis) of molecules, including those involving charge-transfer excitations. arxiv.orgmdpi.com

For this compound, TD-DFT calculations can predict:

Absorption Maxima (λmax): The wavelengths of maximum absorption corresponding to electronic transitions between molecular orbitals.

Oscillator Strengths: The intensities of these transitions.

Nature of Transitions: The character of the electronic excitations, such as local π→π* transitions within the aromatic rings or, more importantly, the intermolecular charge-transfer transitions when complexed with an electron donor. mdpi.com

Computational protocols often use a functional like CAM-B3LYP or ωB97, which are specifically designed to handle long-range interactions and provide more accurate predictions for charge-transfer states. nih.gov By modeling the this compound-donor complex, TD-DFT can accurately predict the position and intensity of the charge-transfer band, which is crucial for understanding its photophysical properties and applications in materials science. arxiv.org

Simulations of Intermolecular Interactions

The behavior of this compound in the solid state or in solution is governed by a complex network of intermolecular interactions. Computational simulations are essential for elucidating these non-covalent forces, which dictate crystal packing, solubility, and the formation of molecular complexes.

Simulations of systems containing N-substituted phthalimides often reveal several key interaction types: nih.gov

π-π Stacking: The planar, electron-deficient phthalimide ring can stack with the phenyl ring of an adjacent molecule or with an aromatic donor molecule.

Halogen Bonding: The electron-poor regions on the chlorine atoms can form attractive interactions with nucleophilic sites on neighboring molecules.

Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors.

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and molecular dynamics (MD) simulations are used to characterize and quantify these interactions. nih.govnih.gov For instance, QTAIM can identify bond critical points between atoms of different molecules, providing evidence for specific interactions like hydrogen or halogen bonds. nih.gov MD simulations can model the dynamic behavior of this compound in solution, showing how it interacts with solvent molecules and potential donor species. nih.gov

| Interaction Type | Description | Relevant Moieties in this compound | Typical Simulation Method |

|---|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Tetrachlorophthalimide core, Phenyl group | DFT, Hirshfeld Surface Analysis |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophile. | Chlorine atoms | QTAIM, MEP Analysis |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Carbonyl oxygen atoms (as acceptors) | Molecular Dynamics, QTAIM |

| Van der Waals Forces | Dispersion and dipole-dipole forces. | Entire molecule | Molecular Dynamics, SAPT |

Analysis of Solvent Effects on Electronic Transitions

The electronic transitions of this compound, when in the presence of electron-donating molecules, are influenced by the polarity of the solvent. This phenomenon is observed in the charge-transfer (CT) complexes formed between this compound (as the electron acceptor) and various methyl-substituted benzenes (as electron donors).

A study investigating these CT complexes revealed that the absorption bands corresponding to the CT transitions exhibit a systematic variation with the dielectric constant of the solvent. The deviation from the expected linear relationship described by Mulliken's theory for gas-phase interactions indicates a significant role of solvent effects. This deviation is attributed to the influence of the solvent's dielectric properties on the energy levels of the ground and excited states of the complex.

The charge-transfer transition energies for the complex of this compound with hexamethylbenzene (B147005) (HMB) were measured in three different solvents. The resulting plot of absorbance versus wavelength demonstrates the shift in the absorption maximum, which is indicative of the solvent's influence on the electronic transition energy.

| Solvent | Observed Transition Energy (eV) |

|---|---|

| Dioxane | 2.49 |

| Chloroform | 2.45 |

| Dimethylformamide | 2.41 |

By extrapolating the data from measurements in weakly polar solvents, the gas-phase transition energies for the complexes of this compound with a series of methyl-substituted benzenes were determined. These values are essential for understanding the intrinsic electronic properties of the charge-transfer interaction, free from solvent-induced perturbations.

| Donor Molecule | Gas-Phase Transition Energy (eV) |

|---|---|

| Benzene (B151609) | 3.78 |

| Toluene (B28343) | 3.54 |

| o-Xylene | 3.35 |

| m-Xylene | 3.38 |

| p-Xylene | 3.28 |

| Mesitylene | 3.20 |

| Durene | 3.02 |

| Pentamethylbenzene | 2.88 |

| Hexamethylbenzene | 2.76 |

Modeling of Crystal Lattice Vibrations and Their Influence on Spectroscopic Data

The solid-state properties of this compound are significantly influenced by the vibrations of its crystal lattice. These vibrations can be probed using spectroscopic techniques such as Nuclear Quadrupole Resonance (NQR).

A study on the temperature dependence of the ³⁵Cl NQR frequency in this compound has provided insights into the dynamics of the crystal lattice. The experimental data from this study were analyzed using the Brown theory, which accounts for the anharmonicity of crystal lattice vibrations. This theoretical model was found to provide the best approximation of the observed temperature dependencies of the ³⁵Cl NQR frequencies. core.ac.ukifj.edu.pl

The analysis suggested that the thermal expansion of the crystal has a negligible effect on the resonance frequency. Instead, the anharmonic nature of the lattice vibrations plays a crucial role in determining the temperature-dependent behavior of the NQR signal. This indicates a strong coupling between the nuclear quadrupole moments of the chlorine atoms and the vibrational modes of the crystal lattice. The findings from such studies are important for understanding the intermolecular interactions and dynamic processes within the crystalline structure of this compound. core.ac.ukifj.edu.pl

Advanced Applications in Materials Science and Organic Synthesis

N-Phenyltetrachlorophthalimide as a Precursor for Advanced Polyimide Materials

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.govmdpi.com this compound plays a foundational role in the synthesis of specific polyimides by serving as an intermediate in the creation of complex dianhydride monomers.

Synthesis of Key Intermediates (e.g., 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic Anhydride))

A key monomer in the production of advanced polyimides is 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as BPADA. ossila.com The synthesis of BPADA is a multi-step process that can begin with 4-chlorophthalic anhydride (B1165640). chemicalbook.comchemdad.com

The general synthetic pathway involves these primary stages:

Imidation : The process starts with the synthesis of this compound from 4-chlorophthalic anhydride. chemicalbook.comchemdad.com This step protects the anhydride functionality and sets the stage for subsequent reactions.

Salt Formation : Bisphenol A is reacted with a base, such as aqueous sodium hydroxide, to form the bisphenol A disodium salt. chemicalbook.com

Nucleophilic Substitution : The this compound intermediate is reacted with the bisphenol A disodium salt in a dipolar aprotic solvent. A phase transfer catalyst, like benzyltriethylammonium chloride, can be used to facilitate this nucleophilic substitution reaction. chemicalbook.com

Hydrolysis : The resulting intermediate is hydrolyzed to yield a bisphenol A diether tetra-acid. chemicalbook.comchemdad.com

Dehydration (Cyclization) : The tetra-acid is then dehydrated to form the final product, 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA). chemicalbook.comchemdad.com

This pathway demonstrates the essential role of this compound as a transient but necessary intermediate, enabling the construction of the more complex BPADA monomer.

Structural Design and Functional Properties of Derived Polyimides

Polyimides are generally synthesized through a polycondensation reaction between a dianhydride, such as BPADA, and a diamine in a high-boiling-point polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). nih.govgoogle.com The resulting polymer, a polyamic acid, is then cyclodehydrated via thermal or chemical means to form the final polyimide. nih.gov

The structural design of polyimides derived from BPADA imparts a unique combination of properties. mdpi.com The rigid imide rings and aromatic structures contribute to high thermal stability and mechanical strength, while the flexible ether linkages and the bulky isopropylidene group from the bisphenol A core introduce enhanced solubility and processability. ossila.comsigmaaldrich.com

Key Functional Properties of BPADA-Derived Polyimides: | Property | Description | Source | | --- | --- | --- | | High Thermal Stability | These polyimides exhibit high glass transition temperatures (Tg), with BPADA itself having a Tg of 207 °C, making them suitable for high-temperature applications. ossila.comchemicalbook.com | | Strong Mechanical Properties | The rigid aromatic backbone provides excellent mechanical strength and dimensional stability. mdpi.comossila.com | | Optical Transparency | The polymer chains are not fully conjugated, which results in high optical transparency, a desirable property for applications like flexible display substrates. ossila.comchemicalbook.com | | Chemical Inertness | Polyimides derived from BPADA are chemically resistant, allowing their use as ion-transporting membranes in fuel cells and in other harsh chemical environments. ossila.com |

Utilization in Fluorine-Containing Organic Synthesis

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.orgdovepress.com this compound is a key starting material for producing valuable fluorinated aromatic compounds.

Precursor to Tetrafluorophthalic Acid for Pharmaceutical and Agrochemical Intermediates

Tetrafluorophthalic acid is an important intermediate in the synthesis of polymers, liquid crystals, and photosensitive materials. google.com The synthesis of this compound can be achieved from this compound. The process involves a halogen exchange (Halex) reaction where the chlorine atoms on the phthalimide (B116566) ring are replaced by fluorine atoms.

The typical reaction sequence is:

Fluorination : this compound is reacted with a fluorinating agent, such as potassium fluoride (B91410) (KF), in a polar aprotic solvent like DMF. koreascience.krscispace.com This step converts it to N-phenyltetrafluorophthalimide.

Hydrolysis : The resulting N-phenyltetrafluorophthalimide is then hydrolyzed, typically under acidic or basic conditions, to cleave the imide ring and produce Tetrafluorophthalic acid. google.comkoreascience.kr

This method provides a reliable pathway to a key fluorinated intermediate used in various sectors of the chemical industry. google.com

Pathways to Other Fluorinated Aromatic Compounds (e.g., 2,3,4,5-Tetrafluorobenzoic Acid)

This compound is a direct precursor in the multi-step synthesis of 2,3,4,5-Tetrafluorobenzoic acid, a crucial intermediate for manufacturing fluoroquinolone antibiotics like lomefloxacin and ofloxacin. koreascience.krscispace.com The synthesis leverages the tetrachlorinated ring as a scaffold for introducing fluorine atoms.

The synthesis proceeds through the following steps, starting from the formation of this compound from tetrachlorophthalic anhydride and aniline (B41778): koreascience.krscispace.com

Imidation : Tetrachlorophthalic anhydride is reacted with aniline in acetic acid, often with a phase transfer catalyst, to produce this compound with a high yield (e.g., 98.2%). koreascience.krscispace.com

Fluorination : The this compound undergoes a fluorination reaction with potassium fluoride (KF) in a solvent like DMF, with a phase transfer catalyst such as tetrabutylammonium bromide, to yield N-phenyltetrafluorophthalimide. koreascience.krscispace.com

Hydrolysis : The fluorinated imide is hydrolyzed, for instance with an 80% sulfuric acid solution, to open the imide ring and form tetrafluorophthalic acid. koreascience.kr

Decarboxylation : The tetrafluorophthalic acid is then heated in a high-boiling solvent like tri-n-butyl amine to induce decarboxylation, removing one of the carboxylic acid groups to yield the final product, 2,3,4,5-Tetrafluorobenzoic acid. koreascience.krscispace.com

Summary of Synthesis Yields for 2,3,4,5-Tetrafluorobenzoic Acid Production

| Reaction Step | Reactant | Product | Reported Yield |

|---|---|---|---|

| Imidation | Tetrachlorophthalic anhydride | This compound | 98.2% koreascience.krscispace.com |

| Fluorination | This compound | N-phenyltetrafluorophthalimide | 81.3% koreascience.krscispace.com |

| Hydrolysis | N-phenyltetrafluorophthalimide | Tetrafluorophthalic acid | 88.6% koreascience.kr |

Exploration of its Role as a Chemical Reagent or Intermediate

Beyond its established role in polymer and fluorine chemistry, this compound serves as a versatile intermediate in other areas of organic synthesis. Its reactivity makes it a useful building block for creating complex molecular architectures.

The core utility of this compound lies in its function as a protected form of tetrachlorophthalic acid, allowing for selective reactions at other parts of a molecule before the phthalic acid moiety is revealed or modified. Its applications as an intermediate extend to the synthesis of specialty chemicals and bioactive molecules. papchemlifesciences.com For example, research has shown that N-phenyl-4,5,6,7-tetrachlorophthalimide is a potent inhibitor of the α-glucosidase enzyme, indicating its potential as a scaffold in the development of novel therapeutic agents. This demonstrates that its utility is not confined to materials science but also extends into medicinal chemistry and the synthesis of fine chemicals.

Investigation of Electrophilic Character and Reactivity in Organic Transformations

The this compound molecule possesses a significant electrophilic character, primarily attributed to the tetrachlorinated phthalimide ring system. The four electron-withdrawing chlorine atoms inductively pull electron density away from the aromatic ring and the imide carbonyl groups. This electron deficiency renders the carbon atoms of the phthalimide core susceptible to nucleophilic attack.

A detailed analysis of the charge density distribution in a related compound, N-n-butyltetrachlorophthalimide, provides valuable insights into this electrophilicity. High-resolution X-ray diffraction data reveals that the regions around the carbonyl carbons and the chlorinated aromatic ring are electron-poor, making them prime targets for nucleophiles. This inherent electrophilicity is a key driver of its reactivity in various organic transformations.

While specific, extensively documented examples of this compound acting as an electrophile in a wide range of organic transformations are not abundant in readily available literature, its structural features suggest its potential utility in reactions such as nucleophilic aromatic substitution. In such reactions, a suitable nucleophile could displace one or more of the chlorine atoms on the phthalimide ring, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity would be influenced by the nature of the nucleophile, reaction conditions, and the specific substitution pattern on the phenyl ring.

Furthermore, the imide functional group itself can participate in various chemical transformations. For instance, phthalimide derivatives are widely used in the Gabriel synthesis for the preparation of primary amines. Although not a direct reaction at the tetrachlorinated ring, this highlights the versatility of the phthalimide scaffold in organic synthesis.

Potential in Catalysis or as a Ligand Component

The structural and electronic properties of this compound suggest its potential for applications in catalysis, primarily as a ligand component in the formation of metal complexes. The imide nitrogen and the carbonyl oxygen atoms possess lone pairs of electrons that can coordinate with transition metal centers, forming stable coordination complexes.

The field of catalysis has seen the successful application of related imide-containing ligands. For example, naphthalimide-N-heterocyclic carbene (NHC) complexes have been employed in catalytic reactions such as the Larock heteroannulation and Suzuki-Miyaura coupling. up.ac.za These studies demonstrate that the imide moiety can be effectively integrated into ligand scaffolds to modulate the electronic and steric properties of the resulting metal catalysts.

Moreover, copper(I) complexes have been utilized in photocatalyzed reactions involving N-alkoxyphthalimide derivatives. beilstein-journals.org In these systems, the phthalimide derivative is a key participant in the catalytic cycle, showcasing the potential for this class of compounds to engage in redox processes central to catalysis.

While direct studies on the catalytic applications of this compound metal complexes are not extensively reported, the precedent set by analogous structures is strong. The tetrachlorophthalimide unit, with its distinct electronic properties, could influence the catalytic activity of a coordinated metal center. The electron-withdrawing nature of the chlorinated ring could enhance the Lewis acidity of the metal, potentially leading to novel reactivity or improved catalytic performance in various organic transformations.

The coordination chemistry of metal complexes with a variety of N-donor ligands is a vast and active area of research. mdpi.com The versatility of such complexes in catalysis, materials science, and biochemistry is well-established. mdpi.com Given these trends, the exploration of this compound as a ligand component presents a promising avenue for the development of new catalysts with unique properties and applications. The synthesis and characterization of such metal complexes would be the first step in unlocking their potential catalytic capabilities.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies for N-Phenyltetrachlorophthalimide

The chemical industry's increasing focus on green chemistry necessitates the development of more environmentally benign methods for synthesizing this compound. Traditional methods often rely on harsh reaction conditions and hazardous solvents. Future research will likely focus on several key areas to improve the sustainability of its synthesis.

One promising approach is the use of greener reaction media, such as water, to replace volatile organic solvents. researchgate.net The development of catalytic systems that are efficient in aqueous media is a critical aspect of this strategy. Additionally, solventless reaction conditions, which have been shown to be effective for the synthesis of other N-substituted phthalimides, offer a significant opportunity to reduce waste and energy consumption. researchgate.net

The exploration of novel catalytic systems is another important frontier. This includes the use of heterogeneous and reusable catalysts, such as polymer-supported palladium complexes, which can simplify product purification and minimize catalyst waste. rsc.org Metal-free catalysis, utilizing organocatalysts or acid/base catalysis, presents an even more sustainable alternative by avoiding the use of potentially toxic and expensive transition metals. nih.gov

Furthermore, the principles of atom economy will guide the design of new synthetic routes. researchgate.net Reactions that maximize the incorporation of starting material atoms into the final product, such as cascade cyclizations, are highly desirable. researchgate.net The use of microwave irradiation and ultrasound as energy sources can also contribute to more sustainable processes by reducing reaction times and energy input. rsc.org

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Strategies

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Solvent | Often volatile organic solvents | Water, ionic liquids, or solvent-free conditions |

| Catalyst | Homogeneous, often single-use | Heterogeneous, reusable, metal-free catalysts |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound |

| Atom Economy | Can be moderate | High, through reactions like cascade cyclizations |

| Byproducts | May generate significant waste | Minimized through efficient reaction design |

Exploration of Novel Derivatization Pathways and Functionalization Strategies

Future research will undoubtedly focus on expanding the chemical space accessible from this compound through innovative derivatization and functionalization strategies. The inherent reactivity of both the tetrachlorinated phthalimide (B116566) core and the N-phenyl group provides a rich platform for chemical modification.

One key area of exploration will be the selective functionalization of the tetrachlorinated aromatic ring. The four chlorine atoms offer potential sites for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups that can tune the electronic and physical properties of the molecule. The development of regioselective substitution reactions will be crucial for creating precisely defined derivatives.

Functionalization of the N-phenyl ring represents another important avenue. Electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho, meta, and para positions, further modifying the compound's properties. The synthesis of derivatives with specific electronic or steric characteristics can lead to new applications in areas such as molecular sensing and catalysis.

Furthermore, the imide ring itself can be a target for modification. While generally stable, the carbonyl groups can undergo reactions under specific conditions, opening up possibilities for ring-opening and subsequent derivatization to create novel polymer architectures or bioactive molecules. The exploration of reactions that cleave the imide ring to form tetrachlorobenzamide analogues has already shown unexpected and interesting chemical transformations. nih.gov

Advanced Spectroscopic Characterization Techniques for In-Situ Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound requires the application of advanced, in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions, providing valuable insights that are not obtainable through traditional offline analysis.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the formation of intermediates and products, identify active catalytic species, and elucidate reaction pathways. youtube.com For example, monitoring the disappearance of anhydride (B1165640) peaks and the appearance of imide peaks can provide precise kinetic data for the imidization reaction.

In-situ nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. acs.org It can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates and byproducts. acs.org This is particularly useful for complex reactions where multiple pathways may be competing.

The combination of these spectroscopic techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction landscape. researchgate.net DFT can be used to predict the structures and energies of intermediates and transition states, which can then be correlated with experimental spectroscopic data to validate proposed mechanisms. researchgate.net

Table 2: Application of In-Situ Spectroscopic Techniques in this compound Research

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FTIR/Raman | Vibrational modes of functional groups, identification of intermediates | Monitoring the kinetics of imidization and derivatization reactions |

| In-situ NMR | Detailed structural information of molecules in solution | Elucidating reaction mechanisms and identifying transient species |

| UV-Visible Spectroscopy | Electronic transitions, reaction kinetics | Studying charge-transfer complexes and monitoring reaction progress |

Integration of Machine Learning and AI in Compound Design and Reaction Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new materials based on this compound. These computational tools can significantly accelerate the design-synthesis-characterization cycle.

ML models can be trained on existing data to predict the properties of novel this compound derivatives. nih.govoaepublish.comspecialchem.comnih.gov By establishing quantitative structure-property relationships (QSPRs), these models can screen vast virtual libraries of compounds to identify candidates with desired characteristics, such as high thermal stability, specific optical properties, or enhanced solubility. oaepublish.com This data-driven approach can dramatically reduce the time and cost associated with experimental trial-and-error. specialchem.com

AI can also be employed to optimize reaction conditions for the synthesis and derivatization of this compound. By analyzing data from a series of experiments, machine learning algorithms can identify the optimal combination of parameters, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize byproducts. This can lead to more efficient and robust synthetic processes.

Furthermore, explainable AI techniques can provide insights into the underlying chemical principles governing the observed properties and reactivity. specialchem.com By identifying the key structural features that influence a particular property, these models can guide the rational design of new and improved molecules. specialchem.com

Expanded Applications in Functional Materials Beyond Polyimides

While this compound is a key building block for polyimides, its unique combination of a planar, electron-deficient tetrachlorophthalimide core and a tunable N-phenyl substituent makes it a promising candidate for a range of other functional materials.

The electron-accepting nature of the tetrachlorophthalimide moiety suggests potential applications in organic electronics. Derivatives of this compound could be explored as n-type semiconductors in organic field-effect transistors (OFETs) or as electron-transport materials in organic light-emitting diodes (OLEDs) and organic solar cells.

The presence of four chlorine atoms also imparts significant flame-retardant properties. This makes this compound and its derivatives attractive additives for enhancing the fire safety of various polymers. Its incorporation into materials beyond polyimides could lead to the development of new high-performance, flame-retardant composites.

Furthermore, the phthalimide scaffold is a well-known pharmacophore in medicinal chemistry. nih.govnih.gov The unique electronic and steric properties of this compound could be leveraged to design novel bioactive molecules. For instance, its derivatives could be investigated for their potential as enzyme inhibitors or as probes for biological imaging. The fungicidal activity of related phthalimides also suggests potential applications in agrochemicals. nih.gov

Finally, the rigid and planar structure of the molecule could be exploited in the design of functional dyes and pigments. By attaching chromophoric groups to the N-phenyl ring, it may be possible to create new colorants with high thermal and chemical stability.

Q & A

Q. What strategies are effective for analyzing the environmental persistence of this compound degradation byproducts?